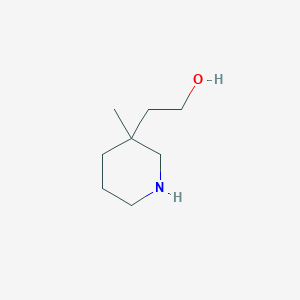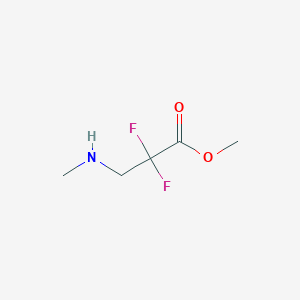![molecular formula C6H9ClF2N2S B13502052 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride is a chemical compound with a molecular formula of C6H9F2N2S·HCl. It is known for its unique structure, which includes a thiazole ring substituted with a difluoroethyl group and a methanamine group.
Métodos De Preparación
The synthesis of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a substitution reaction, often using difluoroethyl halides as reagents.
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding thiazole and methanamine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mecanismo De Acción
The mechanism of action of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and thiazole ring play crucial roles in its binding to enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride can be compared with similar compounds such as:
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride: This compound has a similar structure but differs in the position of the difluoroethyl group on the thiazole ring.
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanamine hydrochloride: Another isomer with the difluoroethyl group at a different position on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H9ClF2N2S |
|---|---|
Peso molecular |
214.66 g/mol |
Nombre IUPAC |
[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H8F2N2S.ClH/c1-6(7,8)5-10-3-4(2-9)11-5;/h3H,2,9H2,1H3;1H |
Clave InChI |
NIKSOYCNUCUWFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(S1)CN)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)

![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)

![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
